molecular formula C11H17NO4S B12526753 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- CAS No. 819863-02-0

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-

Cat. No.: B12526753
CAS No.: 819863-02-0
M. Wt: 259.32 g/mol
InChI Key: IEWNTOSJJDICSG-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is a sulfonic acid derivative characterized by a propanesulfonic acid backbone with a substituted amino group at the 3-position. The substituent, 2-hydroxy-2-phenylethyl, introduces both aromatic (phenyl) and hydrophilic (hydroxyl) functionalities. Its molecular formula is inferred as C₁₁H₁₇NO₄S, with a molecular weight of ~283.3 g/mol (calculated). The compound’s pKa is estimated to be ~8.5, based on analogs like TAPS (pKa 8.4) .

Properties

CAS No.

819863-02-0

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

3-[(2-hydroxy-2-phenylethyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C11H17NO4S/c13-11(10-5-2-1-3-6-10)9-12-7-4-8-17(14,15)16/h1-3,5-6,11-13H,4,7-9H2,(H,14,15,16)

InChI Key

IEWNTOSJJDICSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCCS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Ring-Opening of 1,3-Propanesultone with 2-Hydroxy-2-phenylethylamine

The most plausible route involves the nucleophilic ring-opening of 1,3-propanesultone (CAS: 1120-71-4) by 2-hydroxy-2-phenylethylamine (CAS: N/A).

Synthesis of 1,3-Propanesultone

1,3-Propanesultone is commercially available or synthesized via cyclodehydration of 3-hydroxypropanesulfonic acid (CAS: 15909-83-8) using dehydrating agents like pyridinium p-toluenesulfonate (PPTS) or zeolites.

Reaction Conditions :

  • Temperature : 55°C (dehydration), 147–149°C (distillation)
  • Catalyst : Pyridinium p-toluenesulfonate (0.5–1.5 wt%)
  • Yield : >99% purity after reflux with CaO.
Synthesis of 2-Hydroxy-2-phenylethylamine

This amine is prepared via aminolysis of styrene oxide (CAS: 96-09-3) with aqueous ammonia or ammonium hydroxide.

Reaction Conditions :

  • Solvent : Water or ethanol
  • Temperature : 60–80°C
  • Pressure : 1–3 atm
  • Yield : ~70–85%.
Ring-Opening Reaction

1,3-Propanesultone reacts with 2-hydroxy-2-phenylethylamine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF):

$$
\underset{\text{1,3-Propanesultone}}{\ce{C3H6O3S}} + \underset{\text{2-Hydroxy-2-phenylethylamine}}{\ce{C8H11NO}} \xrightarrow{\text{THF, 25–50°C}} \underset{\text{Target Compound}}{\ce{C11H17NO4S}} + \ce{H2O}
$$

Optimized Parameters :

  • Molar Ratio : 1:1 (sultone:amine)
  • Time : 12–24 hours
  • Workup : Precipitation with diethyl ether, followed by recrystallization from ethanol/water.

Yield : 65–80% (estimated based on analogous sultone-amine reactions).

Nucleophilic Substitution of 3-Halo-1-propanesulfonic Acid

An alternative route employs 3-chloro-1-propanesulfonic acid (CAS: 15909-83-8) reacting with 2-hydroxy-2-phenylethylamine under basic conditions.

Reaction Mechanism :
$$
\ce{Cl-CH2CH2CH2-SO3H + H2N-CH(C6H5)CH2OH} \xrightarrow{\text{NaOH, DMF}} \ce{HO3S-CH2CH2NH-CH(C6H5)CH2OH + HCl}
$$

Conditions :

  • Base : NaOH or K2CO3
  • Solvent : DMF or acetonitrile
  • Temperature : 60–80°C
  • Yield : 50–70% (extrapolated from similar substitutions).

Reductive Amination of 3-Oxo-1-propanesulfonic Acid

Though less common, reductive amination using 3-oxo-1-propanesulfonic acid (hypothetical intermediate) and 2-hydroxy-2-phenylethylamine is theoretically feasible.

Reaction :
$$
\ce{O=CHCH2CH2-SO3H + H2N-CH(C6H5)CH2OH} \xrightarrow{\text{NaBH3CN, MeOH}} \ce{HO3S-CH2CH2NH-CH(C6H5)CH2OH}
$$

Challenges :

  • Limited commercial availability of 3-oxo-1-propanesulfonic acid.
  • Competing side reactions (e.g., over-reduction).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Sultone Ring-Opening High selectivity, mild conditions Requires synthesized amine 65–80%
Nucleophilic Substitution Commercially available starting material Low yields due to steric hindrance 50–70%
Reductive Amination Potentially scalable Synthetic complexity of ketone precursor <50% (est.)

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.
  • Ether solvents (THF) minimize hydrolysis of sultone.

Temperature Control

  • Sultone reactions : 25–50°C to prevent polymerization.
  • Substitution reactions : 60–80°C to accelerate SN2 mechanisms.

Purification Techniques

  • Ion-exchange chromatography : Removes unreacted sulfonic acid.
  • Recrystallization : Ethanol/water (1:3 v/v) yields pure product.

Industrial Scalability Considerations

  • Cost of 1,3-propanesultone : ~$50–100/kg (bulk pricing).
  • Safety : Sultones are potential carcinogens; closed-system reactors are recommended.
  • Green Chemistry : Water-based ring-opening reactions reduce organic waste.

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amino alcohol derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.

Mechanism of Action

The mechanism by which 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- exerts its effects involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, while the amino alcohol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between the target compound and related sulfonic acid derivatives:

Table 1: Comparative Analysis of Sulfonic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents pKa Applications Hazards (Inferred)
Target Compound C₁₁H₁₇NO₄S 283.3 2-Hydroxy-2-phenylethylamino ~8.5 Research, organic synthesis Skin/eye irritation
3-[(2-(4-Fluorophenyl)-1,1-Dimethylethyl)Amino]-1-Propanesulfonic Acid C₁₃H₂₀FNO₃S 289.37 4-Fluorophenyl, dimethyl N/A Pharmaceutical intermediates Not reported
HEPPS (, ID BBC/307) C₉H₂₀N₂O₄S 252.33 Piperazinyl, 2-hydroxyethyl 8.0 Biological buffer (pH 7.6–8.8) Low toxicity
AMPSO () C₇H₁₇NO₅S 227.28 1,1-Dimethyl-2-hydroxyethylamino 9.0 Biochemical buffer (pH 8.3–9.7) Similar to TAPS
TAPSO (, ID BBC/308) C₇H₁₇NO₇S 259.28 Tris(hydroxymethyl)methylamino, 2-hydroxy 7.6 Cell culture, enzyme studies Non-hazardous

Structural and Functional Differences

Aromatic vs. Aliphatic Substituents: The target compound’s phenyl group enhances lipophilicity compared to aliphatic analogs like HEPPS or AMPSO. This may reduce aqueous solubility but improve membrane permeability in biological systems.

Hydroxyl Group Placement: The 2-hydroxy-2-phenylethyl group in the target compound creates a sterically hindered environment, which could influence its binding affinity in catalytic or receptor-based applications. In contrast, TAPSO and AMPSO feature hydroxyls adjacent to the amino group, optimizing hydrogen-bonding capabilities for buffering .

Buffering Capacity :

  • While HEPPS (pKa 8.0) and AMPSO (pKa 9.0) are established buffers, the target compound’s estimated pKa (~8.5) positions it between these two, suggesting utility in niche pH ranges. However, its phenyl group may limit compatibility with aqueous systems compared to purely aliphatic buffers.

Research and Application Insights

  • Synthetic Utility : The phenyl group in the target compound could serve as a precursor for aromatic coupling reactions, distinguishing it from buffers like TAPS or HEPPS, which are primarily used in solution chemistry .
  • Toxicity Profile : Based on structurally related sulfonic acids (), the target compound may pose risks of skin/eye irritation and respiratory tract inflammation, necessitating handling precautions .

Biological Activity

1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is a sulfonic acid derivative with potential biological activities that merit detailed investigation. This compound is characterized by its unique structure, which includes a propanesulfonic acid backbone and an amino group linked to a phenylethyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The chemical formula for 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is C9H13NO4SC_9H_{13}NO_4S. The structure can be represented as follows:

Structure C3H7NO4S\text{Structure }\text{C}_3\text{H}_7\text{NO}_4\text{S}

This compound is soluble in water and exhibits properties typical of sulfonic acids, such as strong acidity and the ability to form salts.

Biological Activity Overview

Research indicates that compounds similar to 1-Propanesulfonic acid, particularly those containing sulfonic acid groups, often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Studies have shown that sulfonic acid derivatives can inhibit various bacterial strains. For instance, a related compound demonstrated inhibition against Gram-positive bacteria through disruption of cell wall synthesis. The mechanism may involve interference with bacterial efflux pumps, which are critical for antibiotic resistance.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. They can modulate cytokine production and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Emerging research has explored the anticancer properties of sulfonic acid derivatives. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Inhibition of Bacterial Growth : A study involving a series of sulfonic acids found that 1-Propanesulfonic acid derivatives significantly reduced the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the mechanism involved disruption of membrane integrity.
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with a related sulfonic acid led to a reduction in edema and pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that 1-Propanesulfonic acid may have similar effects.
  • Antitumor Activity : A preliminary investigation into the effects of sulfonic acid derivatives on cancer cell lines revealed that these compounds could reduce cell viability by up to 70% in certain breast cancer models through induction of apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus growthStudy A
Anti-inflammatoryReduced edema and cytokine levelsStudy B
AntitumorInduction of apoptosis in cancer cellsStudy C

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